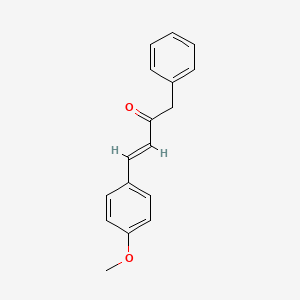

(3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one

Descripción

(3E)-4-(4-Methoxyphenyl)-1-phenylbut-3-en-2-one is an α,β-unsaturated ketone featuring a methoxy-substituted aromatic ring at the C4 position and a phenyl group at C1. It is synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetophenone derivatives under basic conditions. The reaction employs catalytic L-arginine or similar bases, followed by purification via flash column chromatography . This compound serves as a key intermediate in medicinal and agrochemical research due to its conjugated system, which enhances reactivity and biological activity.

Propiedades

IUPAC Name |

(E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-17-11-8-14(9-12-17)7-10-16(18)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOHRTRAUGTBCW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize human error .

Análisis De Reacciones Químicas

Types of Reactions

(3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products Formed

The major products formed from these reactions include epoxides, carboxylic acids, saturated ketones, alcohols, and various substituted chalcones .

Aplicaciones Científicas De Investigación

(3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is often used in studies to develop new therapeutic agents.

Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mecanismo De Acción

The mechanism of action of (3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one but exhibit distinct substituents and properties:

Key Structural Differences :

- Methoxy vs. Ethoxy : The methoxy group in the target compound enhances electron-donating effects compared to ethoxy, influencing reactivity and solubility .

- Chalcone Backbone: 4'-Methoxychalcone () lacks the extended conjugation of the butenone chain but retains similar bioactivity due to the α,β-unsaturated system.

- Quinoline Integration: The quinoline-containing analogue () demonstrates enhanced planar rigidity, favoring intercalation in biological targets .

Anti-Inflammatory and Ulcerogenic Effects

- Target Compound : Para-substituted methoxy groups correlate with reduced ulcerogenic activity compared to meta-substituted analogues. This is attributed to lower gastrointestinal irritation .

- 4'-Methoxychalcone : Exhibits significant anti-inflammatory activity in vitro, with IC₅₀ values comparable to diclofenac but with a safer ulcerogenic profile .

Herbicidal Activity

- Compounds with 4-methoxyphenyl substituents (e.g., the target compound) show selective herbicidal activity against dicot plants like rape (Brassica napus) but are ineffective against monocots like barnyard grass (Echinochloa crus-galli) .

Structural and Crystallographic Insights

- SHELX Software : Widely used for small-molecule crystallography (e.g., SHELXL for refinement), enabling precise determination of bond lengths and angles in related compounds .

Actividad Biológica

(3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxy group on the phenyl ring, contributing to its biological activity. The synthesis typically involves the Claisen-Schmidt condensation of appropriate aromatic aldehydes with acetophenone derivatives, resulting in a yellow solid product with notable yields and purity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Mechanism of Action : It has been shown to potentiate TRAIL-induced apoptosis in colon cancer cells, converting TRAIL-resistant cells into TRAIL-sensitive ones. This effect is mediated through the activation of reactive oxygen species (ROS) and CHOP pathways, which enhance apoptotic protein expression while decreasing anti-apoptotic proteins .

- Cell Line Studies : In studies involving various cancer cell lines, including MiaPaCa-2 and Panc-2, the compound demonstrated antiproliferative effects with IC50 values around 0.32 µM . Additionally, it was observed to enhance caspase-3 activity significantly, indicating its role in promoting apoptosis in cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Pathogen Sensitivity : In vitro studies revealed that it exhibits potent antimicrobial effects against various pathogenic microorganisms at concentrations that are non-cytotoxic to human cells . Notably, it showed significant efficacy against Pseudomonas zopfii, which is known to cause diseases in both humans and animals.

Case Study 1: Anticancer Efficacy

A study published in 2022 evaluated the effects of several chalcone derivatives on breast cancer MDA-MB-231 cells. The findings indicated that this compound could induce morphological changes and enhance caspase activity at low concentrations (1.0 μM), confirming its potential as an apoptosis-inducing agent .

Case Study 2: Microtubule Destabilization

Further investigations into the compound's mechanism revealed its ability to act as a microtubule-destabilizing agent. At a concentration of 20.0 μM, it inhibited microtubule assembly by 40.76% to 52.03%, suggesting a role in disrupting cellular structures critical for mitosis .

Data Tables

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3E)-4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound’s synthesis typically involves aldol condensation or Wittig reactions. For example, enone systems (like but-3-en-2-one derivatives) are synthesized via base-catalyzed condensation of ketones with aldehydes. Optimization requires controlled stoichiometry (e.g., 1:1.5 molar ratio of reactants) and catalysts like cesium salts, as demonstrated in photochemical synthesis of analogous enones . Reaction thermochemistry data (e.g., enthalpy changes) should guide solvent selection (e.g., degassed CH₂Cl₂ for stability) and temperature control .

Q. How can the stereochemical configuration (E/Z) of the double bond in this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment, as shown in structural studies of similar enones (e.g., (2E)-3-(4-fluorophenyl) derivatives resolved with R factor = 0.053) . Alternatively, NOESY NMR can detect spatial proximity of substituents: the E-configuration will show no cross-peaks between the methoxyphenyl and phenyl groups due to trans geometry.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and enone carbonyl (δ ~200 ppm) signals. Compare with literature data for analogous compounds (e.g., 4-phenyl-3-buten-2-one derivatives) .

- IR : Confirm C=O stretch (~1680 cm⁻¹) and conjugated double bond (~1600 cm⁻¹).

- Resolution of inconsistencies : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. For example, conflicting carbonyl signals may arise from keto-enol tautomerism, which can be suppressed using deuterated DMSO in NMR .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this enone system?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α,β-unsaturated carbonyl. Solvent effects (e.g., polarizable continuum models) refine reaction pathways, as applied in photochemical studies of related enones . Molecular dynamics simulations can further probe steric effects from the 4-methoxyphenyl group on reaction kinetics .

Q. How can conflicting data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound?

- Methodological Answer :

- Experimental Design : Conduct dose-response assays (e.g., DPPH radical scavenging vs. ROS generation in cell lines) under standardized conditions (pH, temperature).

- Data Analysis : Use multivariate statistics (e.g., PCA) to isolate variables (e.g., substituent electronic effects) contributing to contradictory results. Reference studies on structurally similar chromenones, where hydroxyl/methoxy positioning alters redox behavior .

Q. What strategies mitigate crystallization challenges for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from a hexane/ethyl acetate mixture (7:3 v/v) promotes single-crystal growth. For persistent issues, co-crystallization with thiourea (host-guest chemistry) or use of synchrotron radiation (for small crystals) is effective, as shown in (4-hydroxycyclohexenyl)butenone derivatives .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the enone system.

- Spill Management : Use vermiculite for containment, followed by neutralization with 10% sodium bicarbonate, as recommended for nitro-substituted analogs .

- PPE : Nitrile gloves and fume hoods are mandatory due to potential sensitization risks from α,β-unsaturated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.